molecular formula C10H11ClF3N3 B1425774 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine CAS No. 1491288-14-2

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine

Cat. No. B1425774
M. Wt: 265.66 g/mol
InChI Key: RJUJXISXQHJQHE-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is a chemical compound with the empirical formula C9H12ClN3 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests .


Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .


Molecular Structure Analysis

The molecular weight of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is 197.66 . The structure of the compound is based on the pyrimidine ring, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .

Scientific Research Applications

Microwave-Assisted Synthesis 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine has been utilized in microwave-assisted synthesis processes. In a study, microwave irradiation was used to synthesize various piperidine-containing pyrimidine imines and thiazolidinones, showcasing the compound's role in facilitating efficient chemical reactions (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Activity Compounds related to 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine have demonstrated antimicrobial properties. A range of thienopyrimidine derivatives, synthesized by reacting enaminonitrile with various reagents, showed antibacterial activity, indicating the potential of pyrimidine structures in developing new antimicrobial agents (Azab, 2008).

Synthesis of Intermediates The compound has also been used in synthesizing intermediates like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, essential in producing other significant compounds such as lafutidine (Li, 2012).

Water-Soluble Antagonists Development In medical chemistry, derivatives of this compound have been explored for developing water-soluble antagonists for human A₃ adenosine receptors. Such developments are critical in preparing compounds suitable for intravenous infusion, illustrating the compound's role in advancing pharmacological solutions (Baraldi et al., 2012).

Structural and Electronic Properties in Anticonvulsant Drugs The structural and electronic properties of anticonvulsant drugs, including those with a piperidine-1-yl substituted pyrimidine structure, have been studied to understand the drugs' behavior. Crystal structures and molecular-orbital calculations provide insights into the interaction of these compounds with biological targets, highlighting the significance of the compound in drug design and development (Georges et al., 1989).

Structure-Activity Relationship in Antifungal and Antibacterial Agents Derivatives of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine have been synthesized and screened for their antimicrobial activity, providing valuable data on the structure-activity relationship in developing antifungal and antibacterial agents. These studies underscore the compound's utility in crafting new therapeutic substances (Imran et al., 2016).

Future Directions

The major use of TFMP derivatives is currently in the protection of crops from pests . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3/c11-8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJXISXQHJQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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